molecular formula C21H21N3O B5516367 1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol

1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol

Cat. No. B5516367
M. Wt: 331.4 g/mol
InChI Key: CYKZOPPXWPWGLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Benzimidazole-based compounds, similar to 1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol, can be synthesized through condensation reactions. For example, a Brønsted acidic ionic liquid has been used as a catalyst for the synthesis of related compounds, providing excellent yields and demonstrating the versatility of the synthesis process (Shaterian & Hosseinian, 2015).

Molecular Structure Analysis

  • The molecular structure of benzimidazole derivatives, closely related to this compound, has been extensively studied. Compounds like these have been characterized using analytical techniques such as X-ray crystallography, providing insights into their complex molecular architecture (Paul et al., 2015).

Chemical Reactions and Properties

  • Benzimidazole derivatives often engage in various chemical reactions, demonstrating their reactivity and potential for diverse applications. For instance, their ability to bind DNA and exhibit cytotoxic effects against cancer cell lines highlights their reactive nature and potential in biological systems (Paul et al., 2015).

Physical Properties Analysis

  • The physical properties of benzimidazole-based compounds depend on their specific molecular structure. Properties like solubility, melting point, and crystallinity can be influenced by minor changes in the molecular structure, which can be studied using techniques like NMR and mass spectrometry (Shaterian & Hosseinian, 2015).

Chemical Properties Analysis

  • The chemical properties of these compounds, such as reactivity with different chemicals and stability under various conditions, are crucial for understanding their potential applications. Studies often focus on their interaction with other molecules and their stability under different environmental conditions (Paul et al., 2015).

Scientific Research Applications

Synthesis and Biological Activity A series of new benzimidazole-containing compounds, including variations with propyl substitutions, have been synthesized and investigated for their DNA-binding abilities, cellular DNA lesion effects, and cytotoxicity against cancer cell lines. These studies underscore the compound's significant potential in cancer research, particularly in developing therapeutic agents targeting DNA interactions. The compounds demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines, with notable inhibitory effects on the proliferation of A-549 lung cancer cells. The apoptosis pathway and reactive oxygen species (ROS) generation studies further elucidate the compound's mode of action, highlighting its antiproliferative efficacy (Paul et al., 2015).

Catalysis and Synthesis The compound and its derivatives have been employed as intermediates in the synthesis of other complex molecules. Research demonstrates their role in facilitating the synthesis of benzothiazolylamino)methyl-2-naphthols using various catalysts, including Brønsted acidic ionic liquids and sodium dodecyl sulfate. These methods offer several advantages, such as simplicity, efficiency, and environmental friendliness, by providing high yields and employing green chemistry principles (Shaterian & Hosseinian, 2015). Furthermore, solvent-free conditions and the use of green catalysts like maltose in the synthesis process underscore the commitment to sustainable and eco-friendly chemical practices (Adrom et al., 2015).

Safety and Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. They can cause irritation to the eyes, respiratory system, and skin .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant interest in developing new drugs based on this structure . Future research will likely focus on synthesizing new benzimidazole derivatives and testing their biological activity .

properties

IUPAC Name

1-[[(1-propylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-2-13-24-19-10-6-5-9-18(19)23-21(24)22-14-17-16-8-4-3-7-15(16)11-12-20(17)25/h3-12,25H,2,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKZOPPXWPWGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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